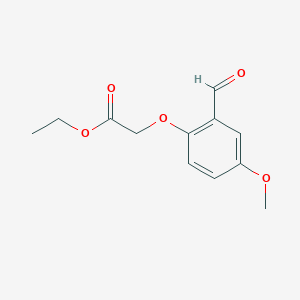
1-Methyl-4-octylbenzene
描述
1-Methyl-4-octylbenzene, also known as 4-octyltoluene, is an organic compound with the molecular formula C15H24. It consists of a benzene ring substituted with a methyl group at the first position and an octyl group at the fourth position. This compound is part of the alkylbenzene family and is known for its applications in various industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-octylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of toluene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar Friedel-Crafts alkylation process. The reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The process involves careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions: 1-Methyl-4-octylbenzene undergoes several types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Substitution: Brominated or nitrated derivatives of this compound.
科学研究应用
1-Methyl-4-octylbenzene has several applications in scientific research, including:
Biology: Employed in studies involving the interaction of alkylbenzenes with biological membranes and proteins.
Industry: Acts as a standard in chromatography experiments due to its known properties and stability.
作用机制
The mechanism of action of 1-Methyl-4-octylbenzene primarily involves its interactions at the molecular level. In electrophilic aromatic substitution reactions, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . The compound’s long alkyl chain also influences its solubility and reactivity, making it suitable for various applications.
相似化合物的比较
Octylbenzene (1-phenyloctane): Similar structure but lacks the methyl group at the first position.
1-Methyl-4-hexylbenzene: Similar structure but with a shorter hexyl chain instead of an octyl chain.
Uniqueness: 1-Methyl-4-octylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both a methyl and an octyl group on the benzene ring enhances its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions.
属性
IUPAC Name |
1-methyl-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWBOGILYVHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453440 | |
| Record name | 1-methyl-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-25-1 | |
| Record name | 1-methyl-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















